molecular formula C23H24N4O3 B2705249 3-(furan-2-ylmethyl)-10-methyl-2-(piperidin-1-ylmethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883962-79-6

3-(furan-2-ylmethyl)-10-methyl-2-(piperidin-1-ylmethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2705249
CAS No.: 883962-79-6
M. Wt: 404.47
InChI Key: JSHKNHPVOJMBLU-UHFFFAOYSA-N
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Description

3-(Furan-2-ylmethyl)-10-methyl-2-(piperidin-1-ylmethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex heterocyclic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a furan ring, a piperidine moiety, and a pyrimidoquinoline core, contributes to its potential as a versatile pharmacophore in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-ylmethyl)-10-methyl-2-(piperidin-1-ylmethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydropyrimidoquinoline derivatives.

    Substitution: Various substituted pyrimidoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

Biologically, 3-(furan-2-ylmethyl)-10-methyl-2-(piperidin-1-ylmethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has shown potential as an antitumor agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a candidate for further drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its antitumor, antimicrobial, and anti-inflammatory properties make it a promising candidate for the development of new drugs .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of 3-(furan-2-ylmethyl)-10-methyl-2-(piperidin-1-ylmethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cell proliferation, such as topoisomerases and kinases . These interactions trigger apoptosis in cancer cells, making it an effective antitumor agent .

Properties

IUPAC Name

3-(furan-2-ylmethyl)-10-methyl-2-(piperidin-1-ylmethyl)pyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-25-18-10-4-3-9-17(18)21(28)20-22(25)24-19(15-26-11-5-2-6-12-26)27(23(20)29)14-16-8-7-13-30-16/h3-4,7-10,13H,2,5-6,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHKNHPVOJMBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=CO4)CN5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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